molecular formula C18H13ClN2O2S B13402864 5,14-Dehydro Etoricoxib

5,14-Dehydro Etoricoxib

カタログ番号: B13402864
分子量: 356.8 g/mol
InChIキー: DIECUNWTDFXTNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,14-Dehydro Etoricoxib: is a derivative of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Etoricoxib is widely used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The modification to this compound involves the removal of hydrogen atoms at specific positions, potentially altering its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,14-Dehydro Etoricoxib can be achieved through various synthetic routes. One common method involves the bromination of 2-amino pyridine derivatives, followed by coupling with 4-(methylthio)phenyl-boronic acid in the presence of a suitable base. The product is then oxidized to form the corresponding sulfone, which is further converted to the halide derivative. A palladium-catalyzed coupling reaction with an appropriately substituted metal-containing aromatic group yields the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom, for improved efficiency .

化学反応の分析

Types of Reactions: 5,14-Dehydro Etoricoxib undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfide groups to sulfone.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and subsequent substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

類似化合物との比較

    Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

    Valdecoxib: A COX-2 inhibitor with similar therapeutic applications but also withdrawn due to safety concerns.

Uniqueness: 5,14-Dehydro Etoricoxib is unique due to its specific structural modifications, which may enhance its pharmacological profile and reduce adverse effects. Its high selectivity for COX-2 and potential for fewer gastrointestinal side effects make it a promising candidate for further research and development .

特性

分子式

C18H13ClN2O2S

分子量

356.8 g/mol

IUPAC名

3-chloro-10-methyl-7-methylsulfonylbenzo[f][1,9]phenanthroline

InChI

InChI=1S/C18H13ClN2O2S/c1-10-5-14-15-7-12(24(2,22)23)3-4-13(15)16-6-11(19)8-21-18(16)17(14)9-20-10/h3-9H,1-2H3

InChIキー

DIECUNWTDFXTNT-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=N1)C3=C(C=C(C=N3)Cl)C4=C2C=C(C=C4)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。